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An In-depth Technical Guide to (S)-(-)-N-Benzyl-
1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-(-)-N-Benzyl-1-phenylethylamine is a chiral amine of significant interest in the fields of

organic synthesis and pharmaceutical development. Its importance stems primarily from its

application as a chiral auxiliary and resolving agent, facilitating the synthesis of

enantiomerically pure compounds.[1][2] This technical guide provides a comprehensive

overview of its physical and chemical properties, detailed experimental protocols for its

synthesis and analysis, and a discussion of its primary applications.

Physical and Chemical Properties
(S)-(-)-N-Benzyl-1-phenylethylamine is a colorless to light yellow liquid under standard

conditions.[3] It is characterized by its chirality, conferred by the stereocenter at the carbon

atom attached to the amino group and the phenyl ring.

Table 1: Physical Properties of (S)-(-)-N-Benzyl-1-phenylethylamine
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Property Value Reference

Molecular Formula C₁₅H₁₇N [4]

Molecular Weight 211.30 g/mol [4]

Appearance
Colorless to light yellow clear

liquid
[3]

Boiling Point 171 °C @ 15 mmHg [5]

Density 1.01 g/mL at 25 °C

Refractive Index (n20/D) 1.563

Specific Rotation ([α]20/D) -38.0 to -41.0° (neat) [3]

Solubility
Soluble in most organic

solvents and hydrocarbons.

Table 2: Chemical Identifiers

Identifier Value Reference

CAS Number 17480-69-2 [4]

IUPAC Name
(1S)-N-benzyl-1-

phenylethanamine
[4]

InChI

InChI=1S/C15H17N/c1-13(15-

10-6-3-7-11-15)16-12-14-8-4-

2-5-9-14/h2-

11,13,16H,12H2,1H3/t13-/m0/

s1

[4]

InChIKey
ZYZHMSJNPCYUTB-

ZDUSSCGKSA-N
[4]

SMILES
C--INVALID-LINK--

NCC2=CC=CC=C2
[5]
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Synthesis of (S)-(-)-N-Benzyl-1-phenylethylamine
The most common and efficient method for the synthesis of (S)-(-)-N-Benzyl-1-
phenylethylamine is through the reductive amination of (S)-1-phenylethylamine with

benzaldehyde.[6][7] This two-step, one-pot reaction involves the formation of an intermediate

imine, which is then reduced to the desired secondary amine.

Experimental Protocol: Reductive Amination
Materials:

(S)-(-)-1-phenylethylamine

Benzaldehyde

Methanol (MeOH)

Sodium borohydride (NaBH₄) or Hydrogen (H₂) gas

Palladium on carbon (Pd/C) catalyst (if using hydrogenation)

Toluene

Potassium borohydride (KBH₄) (alternative reducing agent)[7]

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

Magnetic stirrer and heating mantle

Rotary evaporator

Procedure:

Imine Formation: In a round-bottom flask, dissolve (S)-(-)-1-phenylethylamine (1.0

equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or

toluene.[6][7] The reaction is typically stirred at room temperature for 30 minutes to several
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hours to allow for the formation of the N-benzylidene-(S)-1-phenylethylamine intermediate.[6]

The progress of the imine formation can be monitored by thin-layer chromatography (TLC).

Reduction:

Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium

borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. After the addition is

complete, remove the ice bath and allow the reaction to stir at room temperature for

several hours or until completion (monitored by TLC).

Using Catalytic Hydrogenation: To the solution of the imine, add a catalytic amount of 5-

10% Palladium on Carbon (Pd/C). The flask is then evacuated and backfilled with

hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred under

a hydrogen atmosphere at room temperature and atmospheric pressure until the starting

material is consumed.[6]

Work-up:

If sodium borohydride was used, quench the reaction by the slow addition of water. Extract

the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

If catalytic hydrogenation was used, filter the reaction mixture through a pad of Celite to

remove the Pd/C catalyst.

Combine the organic layers and wash with brine. Dry the organic phase over anhydrous

sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: The crude product can be purified by vacuum distillation to yield pure (S)-(-)-N-
Benzyl-1-phenylethylamine.[7]
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Synthesis of (S)-(-)-N-Benzyl-1-phenylethylamine
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Caption: Experimental workflow for the synthesis of (S)-(-)-N-Benzyl-1-phenylethylamine.

Spectroscopic Analysis
The structure and purity of (S)-(-)-N-Benzyl-1-phenylethylamine are typically confirmed using

spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS).

¹H and ¹³C NMR Spectroscopy
While a specific, detailed spectrum for (S)-(-)-N-Benzyl-1-phenylethylamine is not readily

available in the public domain, typical chemical shifts for similar N-benzylaniline structures have

been reported.[8] For (S)-(-)-N-Benzyl-1-phenylethylamine in CDCl₃, the expected ¹H NMR
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spectrum would show signals for the aromatic protons of the two phenyl rings, the methine

proton of the chiral center, the methylene protons of the benzyl group, and the methyl protons.

The ¹³C NMR spectrum would similarly display distinct signals for each carbon atom in the

molecule.

Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule. Under electrospray ionization (ESI) conditions, phenethylamine derivatives are

known to undergo protonation followed by the loss of ammonia (NH₃).[9] A key fragmentation

pathway for N-benzyl phenethylamines involves the cleavage of the bonds adjacent to the

nitrogen atom.[10][11] This would lead to the formation of characteristic fragment ions, such as

the benzyl cation (m/z 91) and the 1-phenylethylaminium ion or its fragments.

Applications in Asymmetric Synthesis
The primary application of (S)-(-)-N-Benzyl-1-phenylethylamine is as a chiral auxiliary in

asymmetric synthesis.[1][2][3] Chiral auxiliaries are enantiomerically pure compounds that are

temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the

formation of one enantiomer over the other. After the desired stereoselective transformation,

the auxiliary can be cleaved and recovered. (S)-(-)-N-Benzyl-1-phenylethylamine is

particularly effective in guiding reactions to produce products with high enantiomeric excess.[1]
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Application in Asymmetric Synthesis
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Caption: Logical workflow of using (S)-(-)-N-Benzyl-1-phenylethylamine as a chiral auxiliary.

Biological Activity
Currently, there is no publicly available information detailing specific biological activities or

signaling pathway interactions for (S)-(-)-N-Benzyl-1-phenylethylamine itself. Its derivatives,

the broader class of N-benzyl phenethylamines, have been investigated as agonists for

serotonin receptors, specifically the 5-HT₂ₐ and 5-HT₂𝒸 receptors.[12] The parent compound,

benzylamine, and its α-methylated derivative, 1-phenylethylamine, have been shown to act as
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monoamine oxidase inhibitors (MAOIs).[13] However, the pharmacological profile of the title

compound has not been explicitly reported. Given the lack of data on its biological targets, a

signaling pathway diagram cannot be constructed at this time.

Safety and Handling
(S)-(-)-N-Benzyl-1-phenylethylamine is classified as harmful if swallowed and causes skin

and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn when handling this chemical. Work should be

conducted in a well-ventilated fume hood.

In case of exposure:

Eyes: Immediately flush with plenty of water for at least 15 minutes.

Skin: Wash off with soap and plenty of water.

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical

attention.

Inhalation: Move to fresh air.

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong

oxidizing agents.

Conclusion
(S)-(-)-N-Benzyl-1-phenylethylamine is a valuable chiral amine with well-defined physical and

chemical properties. Its synthesis via reductive amination is a straightforward and efficient

process. The primary utility of this compound lies in its role as a chiral auxiliary, enabling the

stereoselective synthesis of complex organic molecules. While its direct biological activity is not

documented, its structural motif is present in pharmacologically active compounds, suggesting

potential for future drug discovery efforts. Proper safety precautions are essential when

handling this chemical. This guide provides a solid foundation for researchers and

professionals working with or considering the use of (S)-(-)-N-Benzyl-1-phenylethylamine in

their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b102037#physical-and-chemical-properties-of-s-n-
benzyl-1-phenylethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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